4-(Aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide
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Overview
Description
4-(Aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of cyano-substituted derivatives.
Scientific Research Applications
4-(Aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyano and sulfonamide groups play a crucial role in these interactions, often forming hydrogen bonds or electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)-N-(3-cyano-1H-indol-7-yl)benzenesulfonamide: Lacks the methyl group on the indole ring.
4-(Aminomethyl)-N-(4-methyl-1H-indol-7-yl)benzenesulfonamide: Lacks the cyano group.
4-(Aminomethyl)-N-(3-cyano-4-methyl-1H-indol-5-yl)benzenesulfonamide: The cyano group is positioned differently on the indole ring.
Uniqueness
4-(Aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide is unique due to the specific positioning of the cyano and methyl groups on the indole ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Biological Activity
4-(Aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide, also known by its CAS number 2098346-67-7, is a sulfonamide derivative with potential therapeutic applications. This compound has garnered attention due to its biological activities, particularly in the fields of virology and cancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The molecular formula for this compound is C17H16N4O2S, and it has a molecular weight of approximately 340.41 g/mol. The structural formula can be represented as follows:
Antiviral Properties
Research indicates that derivatives of 4-(aminomethyl)benzamides, including the target compound, exhibit significant antiviral activity against filoviruses such as Ebola and Marburg viruses. A study highlighted that specific compounds within this class demonstrated effective inhibition of viral entry, showing potential for therapeutic development against these severe viral infections .
Table 1: Inhibition Activity Against Filoviruses
Compound | IC50 (µM) | Target Virus |
---|---|---|
20 | 0.78 | Ebola (Mayinga) |
32 | 0.45 | Marburg (Angola) |
35 | 0.60 | Ebola (Mayinga) |
Anticancer Activity
The compound's anticancer potential has been investigated extensively. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting microtubule formation. A notable study demonstrated that the compound significantly inhibited the growth of HCT116 and MCF-7 cell lines, with IC50 values indicating potent activity .
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 5.12 | Microtubule disruption |
MCF-7 | 3.45 | Apoptosis induction |
A549 | 4.20 | Cell cycle arrest at S phase |
The mechanism by which this compound exerts its biological effects involves interaction with key cellular proteins and pathways. Studies have shown that it promotes degradation of RBM39, a critical mRNA splicing factor, through the DCAF15 E3 ligase complex . This interaction leads to altered gene expression profiles that contribute to its antiviral and anticancer effects.
Case Studies
- Ebola Virus Inhibition : A case study involving the evaluation of several analogs of the target compound revealed that specific modifications enhanced antiviral potency against the Ebola virus, suggesting avenues for further optimization in drug design .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines indicated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways .
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for the compound, although further investigation is needed to fully understand its metabolic stability and potential toxicity .
Table 3: Predicted Pharmacokinetic Parameters
Parameter | Value |
---|---|
Oral Bioavailability | >70% |
Half-life | ~5 hours |
Clearance | Moderate |
Properties
IUPAC Name |
4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-2-7-15(17-16(11)13(9-19)10-20-17)21-24(22,23)14-5-3-12(8-18)4-6-14/h2-7,10,20-21H,8,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJILEGPDDMZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=C(C=C3)CN)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2098346-67-7 |
Source
|
Record name | 4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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